N-(3,5-Dichloropyridin-2-yl)-4-fluoro-2-nitrobenzamide
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Overview
Description
N-(3,5-Dichloropyridin-2-yl)-4-fluoro-2-nitrobenzamide: is a synthetic organic compound that features a pyridine ring substituted with dichloro groups and a benzamide moiety substituted with fluoro and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-Dichloropyridin-2-yl)-4-fluoro-2-nitrobenzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: N-(3,5-Dichloropyridin-2-yl)-4-fluoro-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(3,5-Dichloropyridin-2-yl)-4-fluoro-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Mechanism of Action
The mechanism of action of N-(3,5-Dichloropyridin-2-yl)-4-fluoro-2-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
N-(3,5-dichloropyridin-2-yl)-3-(1-methylpyrazol-4-yl)propanamide: Exhibits antifungal activity.
Uniqueness: N-(3,5-Dichloropyridin-2-yl)-4-fluoro-2-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluoro and nitro groups on the benzamide moiety enhances its reactivity and potential for diverse applications .
Properties
CAS No. |
95729-12-7 |
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Molecular Formula |
C12H6Cl2FN3O3 |
Molecular Weight |
330.10 g/mol |
IUPAC Name |
N-(3,5-dichloropyridin-2-yl)-4-fluoro-2-nitrobenzamide |
InChI |
InChI=1S/C12H6Cl2FN3O3/c13-6-3-9(14)11(16-5-6)17-12(19)8-2-1-7(15)4-10(8)18(20)21/h1-5H,(H,16,17,19) |
InChI Key |
KISXECZFFWGBQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])C(=O)NC2=C(C=C(C=N2)Cl)Cl |
Origin of Product |
United States |
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